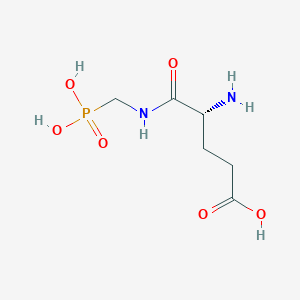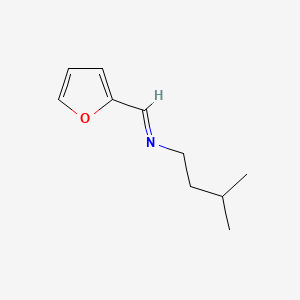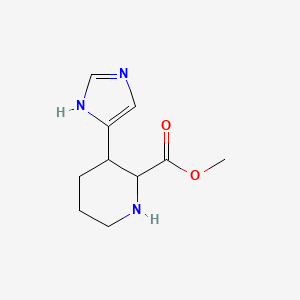
Methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate is a compound that features both an imidazole ring and a piperidine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the condensation of glyoxal and ammonia to form the imidazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazole intermediate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The piperidine ring can interact with various receptors, modulating their activity. These interactions can affect biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Piperidine: A simpler compound with a similar piperidine ring structure.
Histidine: An amino acid containing an imidazole ring, similar in structure but with different biological functions.
Uniqueness: Methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate is unique due to the combination of both imidazole and piperidine rings in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in various applications .
Properties
CAS No. |
67319-35-1 |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 3-(1H-imidazol-5-yl)piperidine-2-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)9-7(3-2-4-12-9)8-5-11-6-13-8/h5-7,9,12H,2-4H2,1H3,(H,11,13) |
InChI Key |
SFLZHJMUTAPRND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CCCN1)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




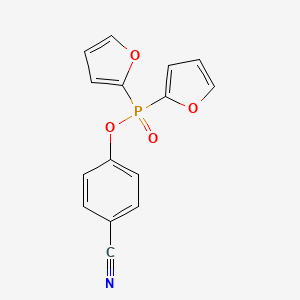
![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)

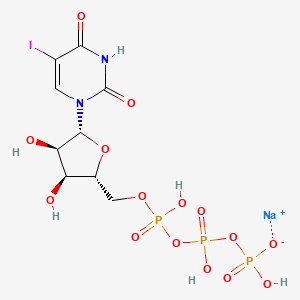

![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)

![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
